molecular formula C8H9IN2O3S B14823725 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide

5-Cyclopropoxy-2-iodopyridine-4-sulfonamide

Cat. No.: B14823725
M. Wt: 340.14 g/mol
InChI Key: LNEHIPHWCBNSJL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-iodopyridine-4-sulfonamide: is a heterocyclic compound that contains a pyridine ring substituted with a cyclopropoxy group at the 5-position, an iodine atom at the 2-position, and a sulfonamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of iodotrimethylsilane as a catalyst for the iodination of pyridine . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, while the sulfonamide group is typically added via a reaction with sulfonyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine: The sulfonamide group in this compound is known for its antibacterial properties. Therefore, derivatives of this compound may be explored for potential use as antibacterial agents . Additionally, its structural features make it a candidate for drug discovery and development.

Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it valuable for creating functionalized materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound can exert antibacterial effects. The iodine and cyclopropoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-2-iodopyridine-4-sulfonamide is unique due to the presence of three distinct functional groups: the cyclopropoxy, iodine, and sulfonamide groups. This combination of substituents provides a unique set of chemical properties and reactivity patterns that are not observed in simpler analogs. The presence of the sulfonamide group, in particular, adds significant biological activity, making this compound a valuable target for medicinal chemistry research.

Properties

Molecular Formula

C8H9IN2O3S

Molecular Weight

340.14 g/mol

IUPAC Name

5-cyclopropyloxy-2-iodopyridine-4-sulfonamide

InChI

InChI=1S/C8H9IN2O3S/c9-8-3-7(15(10,12)13)6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

LNEHIPHWCBNSJL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2S(=O)(=O)N)I

Origin of Product

United States

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